

Ethenylurea: A Technical Guide to a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: Ethenylurea

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Introduction

Ethenylurea, also known as N-vinylurea, is a fascinating and reactive organic molecule that holds considerable potential in the fields of polymer chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of **ethenylurea**, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By synthesizing fundamental chemical principles with insights from related compounds, this document aims to be a valuable resource for those interested in harnessing the unique characteristics of this molecule.

Chemical Identity and Structure

Ethenylurea is characterized by the presence of two key functional groups: a terminal vinyl group ($-\text{CH}=\text{CH}_2$) and a urea moiety ($-\text{NH}-\text{CO}-\text{NH}_2$). This unique combination imparts a dual reactivity to the molecule, making it a versatile building block in organic synthesis.

The fundamental identification details of **ethenylurea** are summarized below:

Identifier	Value
IUPAC Name	ethenylurea[1]
Synonyms	N-Vinylurea, 1-Vinylurea, vinylurea[1][2]
CAS Number	13370-08-6[1][2]
Molecular Formula	C ₃ H ₆ N ₂ O[1]
Molecular Weight	86.09 g/mol [1]
SMILES	C=CNC(=O)N[1]
InChI	InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)[1]
InChIKey	FAFWKDXOUWXCDP-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of **ethenylurea**.

Caption: Chemical structure of **ethenylurea**.

Physicochemical Properties

The physicochemical properties of **ethenylurea** are crucial for understanding its behavior in various chemical and biological systems. While experimental data on some physical properties are scarce in the literature, a number of key parameters have been calculated and are presented in the table below. These computed properties provide valuable insights into the molecule's polarity, hydrogen bonding capacity, and bioavailability.

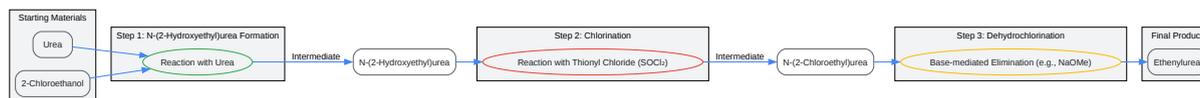
Property	Value	Source
Molecular Weight	86.09 g/mol	PubChem[1]
XLogP3-AA	-0.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	86.048012819 Da	PubChem[1]
Topological Polar Surface Area	55.1 Å ²	PubChem[1]
Heavy Atom Count	6	PubChem[1]
Complexity	69.2	PubChem[1]

The negative XLogP3-AA value suggests that **ethenylurea** is a hydrophilic molecule. Its capacity to both donate and accept hydrogen bonds, combined with a significant topological polar surface area, indicates that it is likely to be soluble in polar solvents such as water and alcohols.

Synthesis of Ethenylurea

While several general methods for the N-acylation of amides and related compounds exist, a widely cited, specific experimental protocol for the synthesis of **ethenylurea** is not readily available in peer-reviewed literature. However, based on established synthetic strategies for related N-vinyl compounds, a plausible and efficient synthesis can be proposed. One such approach involves the dehydrohalogenation of an N-(2-haloethyl)urea precursor.

A potential synthetic route is outlined below:



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Caption: Proposed synthetic workflow for **ethenylurea**.

Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step methodology for the synthesis of **ethenylurea** based on the dehydrohalogenation route.

Step 1: Synthesis of N-(2-Hydroxyethyl)urea

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine urea and a molar excess of 2-chloroethanol.
- Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and purify the product, N-(2-hydroxyethyl)urea, for instance by recrystallization.

Step 2: Synthesis of N-(2-Chloroethyl)urea

- Dissolve the N-(2-hydroxyethyl)urea in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the cooled solution.

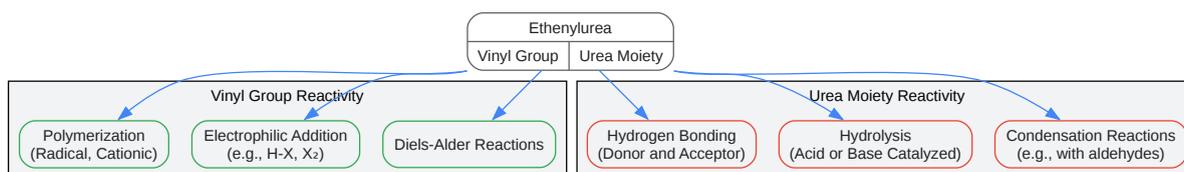
- Allow the reaction to proceed to completion, monitoring by TLC.
- Carefully quench the reaction and isolate the N-(2-chloroethyl)urea product.

Step 3: Synthesis of **Ethenylurea** (Dehydrochlorination)

- Dissolve the N-(2-chloroethyl)urea in an anhydrous solvent like toluene or tetrahydrofuran (THF) in a reaction vessel.
- Add a strong, non-nucleophilic base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), to the solution.[3]
- Heat the reaction mixture to facilitate the elimination of HCl.
- Monitor the reaction for the formation of **ethenylurea**.
- After completion, filter the reaction mixture to remove the salt byproduct (e.g., NaCl).
- Purify the **ethenylurea** from the filtrate, for example, by distillation under reduced pressure or by recrystallization.

Chemical Reactivity

The chemical reactivity of **ethenylurea** is governed by its two principal functional groups: the vinyl group and the urea moiety. This dual functionality allows it to participate in a wide range of chemical transformations.



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Caption: Dual reactivity profile of **ethenylurea**.

Reactivity of the Vinyl Group

The electron-withdrawing nature of the adjacent urea nitrogen influences the reactivity of the vinyl group.

- **Polymerization:** The vinyl group makes **ethenylurea** a monomer that can undergo polymerization, likely via radical or cationic mechanisms, to form poly(N-vinylurea). Such polymers could have interesting properties due to the pendant urea groups, which can form extensive hydrogen-bonding networks. N-vinyl compounds are known to be highly reactive monomers that can generate polymeric materials with diverse properties.^[2]
- **Electrophilic Addition:** The double bond can react with electrophiles in addition reactions. For example, it can be halogenated or hydrohalogenated.
- **Diels-Alder and other Cycloadditions:** The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to cyclic structures.

Reactivity of the Urea Moiety

The urea group is known for its ability to form strong hydrogen bonds and its susceptibility to hydrolysis under certain conditions.

- **Hydrogen Bonding:** The N-H protons of the urea group are effective hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for its interaction with biological targets and for the properties of polymers derived from it.^{[4][5]}
- **Hydrolysis:** The urea functionality can be hydrolyzed to vinylamine and carbamic acid (which would decompose to ammonia and carbon dioxide) under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.^{[6][7]}
- **Condensation Reactions:** The N-H protons can participate in condensation reactions, for example, with aldehydes like formaldehyde, to form cross-linked structures.

Potential Applications in Research and Drug Development

While specific applications of **ethenylurea** are not extensively documented, its chemical structure suggests significant potential in several areas, particularly in drug development and materials science.

Polymer Chemistry and Drug Delivery

The ability of **ethenylurea** to polymerize opens up possibilities for creating novel functional polymers. Poly(N-vinylurea) and its copolymers could be designed to have specific properties for biomedical applications.

- **Hydrogels:** The hydrophilic nature of the urea group suggests that polymers of **ethenylurea** could be used to form hydrogels. Hydrogels are water-swollen polymer networks that are widely investigated as vehicles for controlled drug delivery.
- **Biocompatible Coatings:** Polymers derived from **ethenylurea** could potentially be used as biocompatible coatings for medical devices.
- **Functionalized Nanoparticles:** **Ethenylurea** could be used to functionalize the surface of nanoparticles for targeted drug delivery, with the urea moiety providing sites for further conjugation or for interaction with biological systems.

Medicinal Chemistry and Drug Design

The urea functional group is a key structural motif in numerous approved drugs and bioactive compounds.^{[4][5][8]} It is valued for its ability to form strong and specific hydrogen bonds with protein targets, such as enzymes and receptors.

- **Scaffold for Drug Candidates:** **Ethenylurea** can serve as a versatile starting material or scaffold for the synthesis of more complex molecules. The vinyl group provides a handle for a variety of chemical modifications, allowing for the creation of libraries of compounds for biological screening.
- **Bioisostere:** The urea moiety can be used as a bioisostere for other functional groups, such as amides or carbamates, in drug design to improve properties like metabolic stability or target binding affinity.

Spectral Properties (Predicted)

Detailed experimental spectra for **ethenylurea** are not widely published. However, based on the known spectral properties of its constituent functional groups, we can predict the key features of its NMR and IR spectra.

Spectrum	Predicted Key Signals and Features
^1H NMR	- Vinyl Protons (-CH=CH ₂): Three distinct signals in the region of 4.0-7.0 ppm, showing characteristic splitting patterns (dd, d, d). - N-H Protons (-NH- and -NH ₂): Broad signals, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of 5.0-8.0 ppm.
^{13}C NMR	- Vinyl Carbons (-CH=CH ₂): Two signals in the olefinic region, approximately 90-140 ppm. - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155-165 ppm.
IR Spectroscopy	- N-H Stretching: A broad band with one or two peaks in the region of 3200-3500 cm ⁻¹ . ^[9] - C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1700 cm ⁻¹ . ^[9] - N-H Bending (Amide II band): An absorption around 1600-1650 cm ⁻¹ . ^[9] - C=C Stretching: A medium intensity absorption around 1620-1680 cm ⁻¹ . ^[10] - =C-H Stretching: A signal just above 3000 cm ⁻¹ . ^[10] - C-N Stretching: Absorptions in the region of 1150-1450 cm ⁻¹ . ^[9]

Safety and Handling

Ethenylurea is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it has the following hazard classifications:

- H302: Harmful if swallowed^[1]
- H315: Causes skin irritation^[1]

- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

Ethenylurea is a molecule with significant untapped potential. Its dual functionality, combining the reactivity of a vinyl group with the hydrogen-bonding capabilities of a urea moiety, makes it an attractive building block for the synthesis of novel polymers and bioactive compounds. While further research is needed to fully explore its properties and applications, this technical guide provides a solid foundation for scientists and researchers to understand and begin working with this versatile chemical. The insights into its synthesis, reactivity, and potential uses in areas like drug delivery and medicinal chemistry highlight the promising future of **ethenylurea** in advanced scientific research.

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